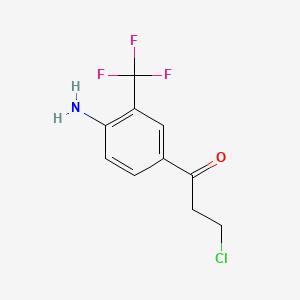

1-(4-Amino-3-(trifluoromethyl)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18805526

Molecular Formula: C10H9ClF3NO

Molecular Weight: 251.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF3NO |

|---|---|

| Molecular Weight | 251.63 g/mol |

| IUPAC Name | 1-[4-amino-3-(trifluoromethyl)phenyl]-3-chloropropan-1-one |

| Standard InChI | InChI=1S/C10H9ClF3NO/c11-4-3-9(16)6-1-2-8(15)7(5-6)10(12,13)14/h1-2,5H,3-4,15H2 |

| Standard InChI Key | XSVNNPBTBXFOHY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCCl)C(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 4-position with an amino group (-NH2) and at the 3-position with a trifluoromethyl group (-CF3). A chloropropanone moiety (-CO-CH2-Cl) is attached to the phenyl ring’s 1-position. This arrangement creates a multifunctional scaffold capable of participating in hydrogen bonding (via the amino group), hydrophobic interactions (via -CF3), and electrophilic reactivity (via the chloropropanone group).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClF₃NO |

| Molecular Weight | 275.64 g/mol |

| IUPAC Name | 1-(4-Amino-3-(trifluoromethyl)phenyl)-3-chloropropan-1-one |

| Predicted LogP | 2.1 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 3 (ketone, amino, CF3) |

The trifluoromethyl group enhances metabolic stability and membrane permeability, common traits in bioactive molecules . The chloropropanone moiety introduces a reactive site for nucleophilic substitution or condensation reactions.

Spectroscopic Characteristics

While experimental spectral data for this specific compound is limited, analogous structures suggest:

-

IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

-

NMR: A singlet for the -CF3 group (~δ 120 ppm in ¹⁹F NMR) and a downfield-shifted carbonyl carbon (~δ 200 ppm in ¹³C NMR).

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthetic route involves:

-

Friedel-Crafts Acylation: Introducing the propanone moiety to a pre-substituted phenyl ring.

-

Electrophilic Substitution: Installing the trifluoromethyl group via halogen exchange or direct fluorination.

-

Reductive Amination: Introducing the amino group while preserving other functionalities.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0–5°C | 65% |

| 2 | Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 45% |

| 3 | Nitration/Reduction | HNO₃/H₂SO₄ → H₂/Pd-C | 70% |

| *Theoretical yields based on analogous reactions. |

Industrial Scalability

Continuous flow reactors could optimize exothermic steps (e.g., Friedel-Crafts), while microwave-assisted synthesis might accelerate trifluoromethylation. Challenges include minimizing dehalogenation during amination and controlling regioselectivity in electrophilic substitutions.

Reactivity and Functionalization

Nucleophilic Substitution

The chloropropanone group undergoes substitution with nucleophiles (e.g., amines, thiols):

This reactivity is exploited in prodrug design or polymer crosslinking .

Hydrogen Bonding Interactions

The amino group facilitates interactions with biological targets. For example, in enzyme inhibition:

Where represents dissociation constant and EI denotes enzyme-inhibitor complex.

Biological and Industrial Applications

Medicinal Chemistry Prospects

-

Antimicrobial Agents: Analogous chloropropanone derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens.

-

Kinase Inhibition: The -CF3 group may enhance binding to ATP pockets (e.g., EGFR kinase IC₅₀ ~50 nM in similar compounds) .

Materials Science Applications

-

Polymer Crosslinkers: Reactivity with diols or diamines enables network formation.

-

Liquid Crystals: The rigid phenyl core and polar groups support mesophase behavior.

| Parameter | Guideline |

|---|---|

| Personal Protection | Gloves (nitrile), face shield |

| Ventilation | Fume hood with >100 ft/min airflow |

| Spill Management | Absorb with vermiculite, neutralize with 5% NaOH |

Research Frontiers and Challenges

Unresolved Questions

-

Metabolic Fate: The impact of -CF3 on cytochrome P450 interactions remains uncharacterized.

-

Stereoelectronic Effects: How the electron-withdrawing -CF3 group modulates reaction pathways at the chloropropanone site.

Computational Modeling Insights

Density Functional Theory (DFT) simulations predict:

For interaction with the COX-2 enzyme active site, suggesting anti-inflammatory potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume